molecular formula C19H13ClN2O B3036027 1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-43-4

1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3036027
CAS RN: 338955-43-4
M. Wt: 320.8 g/mol
InChI Key: XHZPEMXUZGHIMQ-UHFFFAOYSA-N
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Description

The compound “1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a benzene ring), a nitrile group (-CN), and a 2-chlorobenzyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The nitrile group could undergo hydrolysis, reduction, or Grignard reactions. The chlorobenzyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Pyridine Derivatives : This compound serves as a precursor in the synthesis of various pyridine derivatives. For example, Al-Issa (2012) demonstrated its use in producing isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives, highlighting its versatility in chemical synthesis Al-Issa, 2012.

  • Creation of Inotropic Agents : In the field of medicinal chemistry, this compound has been utilized to synthesize inotropic agents with potential therapeutic applications. Sircar et al. (1987) synthesized various phenyl-pyridinones and evaluated their inotropic activity, indicating its relevance in drug development Sircar et al., 1987.

Material Science and Electronics

  • Characterization of Pyrazolo Pyridine Derivatives : In material science, this compound is instrumental in characterizing pyridine derivatives. Zedan et al. (2020) explored the structural, optical, and junction characteristics of similar pyridine derivatives, indicating its potential in electronic applications Zedan et al., 2020.

  • Device Fabrication : The compound's derivatives have been used in fabricating electronic devices. For instance, El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and investigated their application in electronic devices, highlighting their potential in this field El-Menyawy et al., 2019.

Pharmacology and Biological Activity

  • Antimicrobial Agents : This compound has been a key component in synthesizing derivatives with antimicrobial properties. Desai et al. (2015) synthesized a series of dihydropyridine-3,5-dicarbonitriles and evaluated their antimicrobial efficacy, illustrating its significance in antimicrobial drug discovery Desai et al., 2015.

  • Cancer Research : Additionally, the compound has been used in cancer research. Elewa et al. (2021) synthesized and evaluated pyridine derivatives for their anticancer activities, demonstrating its potential in cancer therapy research Elewa et al., 2021.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-9-5-4-8-15(18)12-22-13-17(10-16(11-21)19(22)23)14-6-2-1-3-7-14/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPEMXUZGHIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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